molecular formula C7H6BrNO2S B15335270 (3-Bromo-4-nitrophenyl)(methyl)sulfane

(3-Bromo-4-nitrophenyl)(methyl)sulfane

Cat. No.: B15335270
M. Wt: 248.10 g/mol
InChI Key: LCDMYVQQZAWHAJ-UHFFFAOYSA-N
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Description

(3-Bromo-4-nitrophenyl)(methyl)sulfane is an organic compound with the molecular formula C7H6BrNO2S and a molecular weight of 248.1 g/mol It is characterized by the presence of a bromine atom, a nitro group, and a methylsulfane group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-nitrophenyl)(methyl)sulfane typically involves the bromination of 4-nitroaniline followed by the introduction of a methylsulfane group. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-nitrophenyl)(methyl)sulfane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Bromo-4-nitrophenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromo-4-nitrophenyl)(methyl)sulfane depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The bromine and nitro groups can participate in electrophilic and nucleophilic interactions, respectively, while the methylsulfane group can undergo oxidation or reduction, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromo-4-nitrophenyl)(methyl)sulfane is unique due to the specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both bromine and nitro groups allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C7H6BrNO2S

Molecular Weight

248.10 g/mol

IUPAC Name

2-bromo-4-methylsulfanyl-1-nitrobenzene

InChI

InChI=1S/C7H6BrNO2S/c1-12-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3

InChI Key

LCDMYVQQZAWHAJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)[N+](=O)[O-])Br

Origin of Product

United States

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